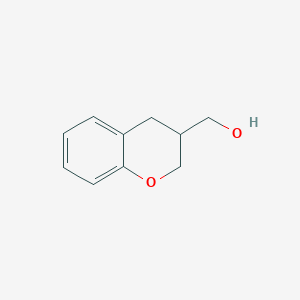

3,4-dihydro-2H-chromen-3-ylmethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

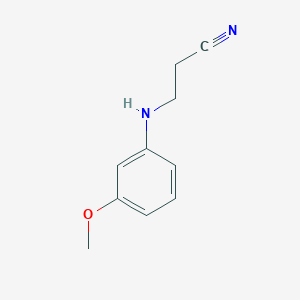

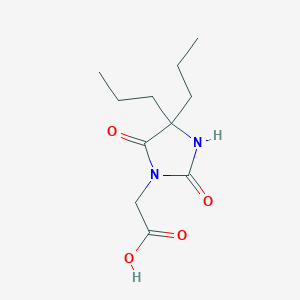

3,4-dihydro-2H-chromen-3-ylmethanol is a chemical compound with the molecular formula C10H12O2 . It has been used in research and development . It has been found in complex with the HIV-1 IN core domain, suggesting potential biological activity .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-chromen-3-ylmethanol and similar compounds has been the subject of research. For instance, a divergent synthesis approach has been developed for the synthesis of 3,4-dihydro-2H-benzo [h]chromen-2-one and fluorenone derivatives using ortho-alkynylarylketones as common precursors . Another study highlighted diverse synthetic strategies, synthetic mechanisms, and various biological profiles of 2H/4H-chromene, a related compound .Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-chromen-3-ylmethanol consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydro-2H-chromen-3-ylmethanol include a molecular formula of C10H12O2 and a molecular weight of 164.2 g/mol.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Isomeric Compounds : 3,4-dihydro-2H-chromen-3-ylmethanol derivatives were synthesized from naphthol derivatives, characterized by IR, NMR, and HRESIMS, and their structures supported by crystallography of their corresponding acetates (Menezes et al., 2011).

Novel Derivatives Synthesis : Novel 3,4-dihydro-2H-chromen-3-ylmethanol derivatives were designed and synthesized, exhibiting moderate to excellent antimicrobial activities against both bacterial and fungal strains (Mannam et al., 2020).

One-Pot Synthesis Method : A facile and efficient one-pot synthesis method for 3,4-dihydro-2H-chromen-3-ylmethanol derivatives was developed, avoiding expensive transition-metals and eliminating tedious intermediate purification (Zhang et al., 2018).

Biological Activities

Antimicrobial Activity : Some synthesized 3,4-dihydro-2H-chromen-3-ylmethanol derivatives displayed encouraging antibacterial activity against tested bacterial strains, comparable with reference standard drug ciprofloxacin (Aragade et al., 2012).

Fungal Growth Inhibition : One derivative of 3,4-dihydro-2H-chromen-3-ylmethanol completely inhibited the growth of tested fungi and significantly reduced ochratoxin A production by Aspergillus alliaceus (Costa et al., 2008).

Chemical Properties and Reactions

Catalytic Reactions : An approach for the synthesis of 3,4-dihydro-2H-chromen-3-ylmethanol derivatives was developed using a domino esterification/intramolecular 1,4-addition-type Friedel-Crafts alkylation reaction, demonstrating high yields and diastereoselectivity (Halimehjani & Khoshdoun, 2016).

Hybrid Compounds Synthesis : Hybrid systems containing pharmacophoric fragments of 3,4-dihydro-2H-chromen-3-ylmethanol were synthesized, involving the formation of a condensed dihydropyran structure and its subsequent aromatization (Ivanova et al., 2019).

Cycloaddition Reactions : The [4 + 2] cycloadditions of 3-nitrocoumarins with electron-rich dienophiles were investigated, showing high endo diastereoselectivity and the conversion of cyclic nitronates into chromene derivatives (Amantini et al., 2002).

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-chromen-3-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8,11H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDSWAQIQZFOLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383682 |

Source

|

| Record name | 3,4-dihydro-2H-chromen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-chromen-3-ylmethanol | |

CAS RN |

76727-28-1 |

Source

|

| Record name | 3,4-dihydro-2H-chromen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)

![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)

![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)

![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)